

Application Note: Suzuki Coupling Reactions of Methyl N-Boc-2-bromo-5-sulfamoylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl N-Boc-2-bromo-5-sulfamoylbenzoate*

Cat. No.: *B572592*

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Introduction

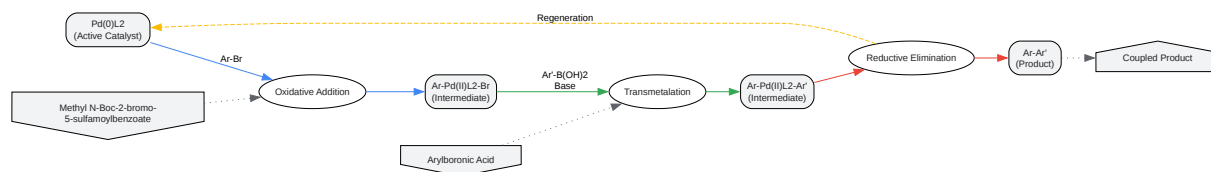
Methyl N-Boc-2-bromo-5-sulfamoylbenzoate is a key building block in medicinal chemistry, particularly for the synthesis of compounds targeting enzymes such as glutaminase (GLS1). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of this scaffold. This application note provides a detailed protocol for a typical Suzuki coupling reaction involving this substrate, based on established synthetic procedures.

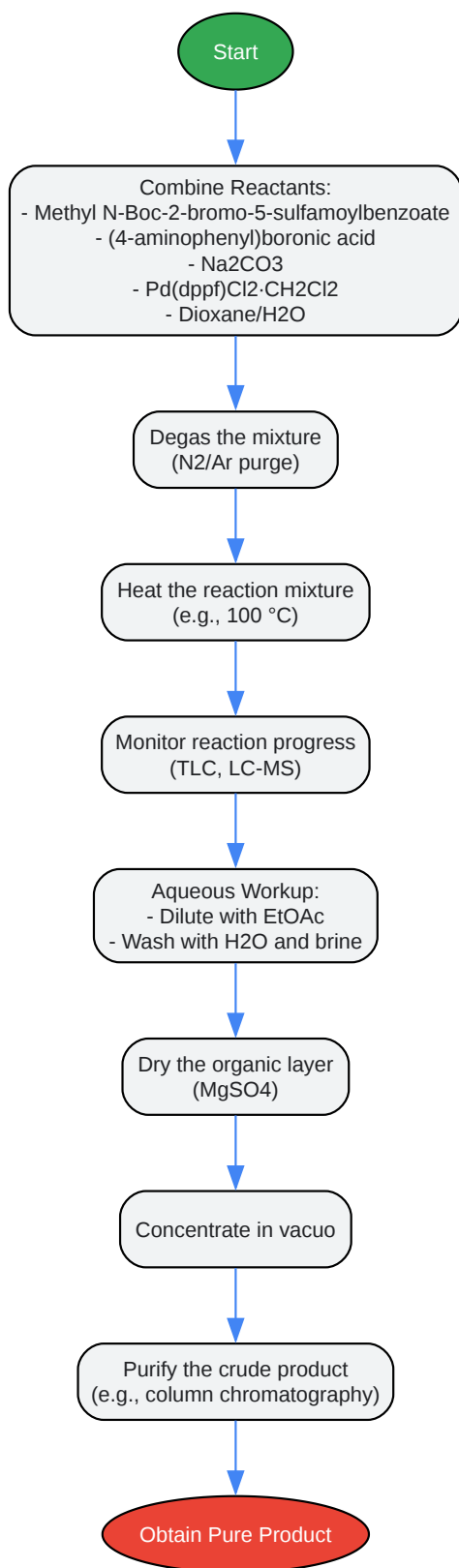
The Boc-protected amine and the methyl ester functionalities of **Methyl N-Boc-2-bromo-5-sulfamoylbenzoate** are generally stable under the described Suzuki coupling conditions, allowing for selective cross-coupling at the aryl bromide position. The resulting products are versatile intermediates that can be further elaborated, for instance, by deprotection of the Boc group or hydrolysis of the methyl ester, to generate final target molecules.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle, illustrated below, consists of three main steps: oxidative addition of the aryl bromide to the

Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.





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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com